Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula . It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted at various positions with a carboxylate group, an amino group, and a chlorofluorophenyl moiety. This compound is part of a broader class of pyrazole derivatives that have garnered attention for their diverse biological activities.
The specific reaction conditions and yields would depend on the reagents and solvents used, as well as the reaction temperature and time.
Pyrazole derivatives, including methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate, have been studied for their potential pharmacological properties. They exhibit a range of biological activities, such as:
The specific biological activities of this compound would require further investigation through in vitro and in vivo studies.
The synthesis of methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves multi-step synthetic pathways. Common methods include:
For example, one method involves starting from 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and converting it into its methyl ester using methanol and an acid catalyst.
Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate has potential applications in various fields:
Studies on the interactions of methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate with biological targets are crucial for understanding its mechanism of action. These studies may include:
Such studies help elucidate its pharmacodynamics and pharmacokinetics.
Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 138907-68-3 | 0.95 |
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | 618070-65-8 | 0.92 |
Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 15001-11-3 | 0.81 |
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 51516-70-2 | 0.77 |
Pyrazolo[1,5-a]pyridine-3-carboxylic acid | 16205-46-2 | 0.74 |
The uniqueness of methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate lies in its specific combination of functional groups, particularly the chlorofluorophenyl moiety, which may confer distinct biological properties not present in other similar compounds. Its potential applications in pharmaceuticals and agriculture further enhance its significance in research and development.